![molecular formula C12H18O3 B3097573 3-(2-(Benzyloxy)ethoxy)propan-1-ol CAS No. 131326-24-4](/img/structure/B3097573.png)
3-(2-(Benzyloxy)ethoxy)propan-1-ol
Overview
Description
“3-(2-(Benzyloxy)ethoxy)propan-1-ol” is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . The IUPAC name for this compound is “3-(2-phenylmethoxyethoxy)propan-1-ol” and it has a molecular formula of C₁₂H₁₈O₃ . The compound appears as a liquid .
Synthesis Analysis
The compound is used as a PROTAC linker in the synthesis of a series of PROTACs . It can be synthesized through a custom synthesis process . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “3-(2-(Benzyloxy)ethoxy)propan-1-ol” can be represented by the canonical SMILES notation: C1=CC=C(C=C1)COCCOCCCO . The InChI representation is InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 .Chemical Reactions Analysis
As a PROTAC linker, “3-(2-(Benzyloxy)ethoxy)propan-1-ol” plays a crucial role in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.27 . It appears as a liquid and has a refractive index of 1.52 . It is less dense than water .Scientific Research Applications
PROTAC Linker
“Benzyl-PEG1-propanol” is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of “Benzyl-PEG1-propanol” as a linker in PROTACs allows for the synthesis of a series of these drugs .
Stereoselective Synthesis
The compound “(S)-2-(Benzyloxy)propan-1-ol” is a useful reagent for stereoselective synthesis . Stereoselective synthesis is a key process in organic chemistry, where the goal is to preferentially form one stereoisomer over another. This can be crucial in the development of pharmaceuticals, as different stereoisomers of a drug can have different biological activities.
Mechanism of Action
Target of Action
Benzyl-PEG1-propanol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a PROTAC linker, Benzyl-PEG1-propanol connects the E3 ligase ligand and the target protein ligand. This connection allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of Benzyl-PEG1-propanol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By linking a target protein to an E3 ligase, Benzyl-PEG1-propanol facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG1-propanol, like other PROTAC linkers, would depend on the specific PROTAC it is part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the properties of the E3 ligase ligand and target protein ligand attached to the linker .
Result of Action
The result of Benzyl-PEG1-propanol’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a disease-causing protein, its degradation could potentially ameliorate the disease .
Action Environment
The action of Benzyl-PEG1-propanol, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the stability of the PROTAC, and the activity of the ubiquitin-proteasome system. Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
Safety and Hazards
Future Directions
The compound’s role as a PROTAC linker suggests potential applications in the development of new therapeutics. PROTACs represent a promising strategy for targeting proteins that are considered “undruggable” with traditional small molecule inhibitors . Therefore, the future research directions might involve exploring new target proteins and developing new PROTACs using “3-(2-(Benzyloxy)ethoxy)propan-1-ol” as a linker .
properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPMWXVMPGCOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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